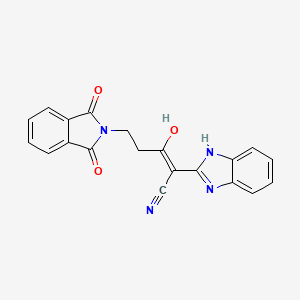![molecular formula C22H25NO4 B11681806 ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a benzo[g]indole core, which is a fused ring system combining benzene and indole structures. The presence of multiple substituents, including ethyl, dimethyl, and methylbutanoyl groups, adds to its chemical complexity and potential for diverse biological activities .
Preparation Methods
The synthesis of ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate can be achieved through multi-step organic reactions. One common approach involves the Fischer indolisation reaction, which is a one-pot, three-component protocol. This method combines aryl hydrazines, ketones, and alkyl halides to form 1,2,3-trisubstituted indoles . The reaction conditions typically involve the use of acidic catalysts and microwave irradiation to accelerate the process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce new substituents onto the aromatic ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes involved in cancer cell proliferation or modulate immune responses to combat viral infections . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
This compound’s unique structure, with its specific substituents, distinguishes it from other indole derivatives, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 1,2-dimethyl-5-(3-methylbutanoyloxy)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C22H25NO4/c1-6-26-22(25)20-14(4)23(5)21-16-10-8-7-9-15(16)18(12-17(20)21)27-19(24)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3 |
InChI Key |
YBBVVLNWXVSAJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)CC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681725.png)

![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681734.png)
![(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11681736.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11681739.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11681748.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681754.png)
![3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681756.png)
![3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide](/img/structure/B11681760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681766.png)
![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681796.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
